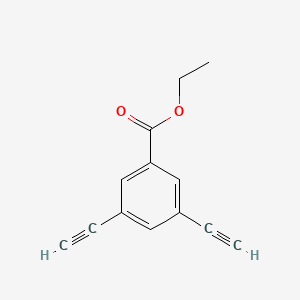
Ethyl 3,5-diethynylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-diethynylbenzoate is an organic compound with the molecular formula C13H10O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethynyl groups, and the carboxyl group is esterified with ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethynylbenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the Sonogashira coupling reaction, where 3,5-dibromobenzoic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then deprotected and esterified with ethanol to yield this compound .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethynyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form ethyl 3,5-dihydroxybenzoate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 3,5-diformylbenzoate.
Reduction: Ethyl 3,5-dihydroxybenzoate.
Substitution: Ethyl 3,5-diaminobenzoate or ethyl 3,5-dithiobenzoate.
Applications De Recherche Scientifique
Ethyl 3,5-diethynylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3,5-diethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may exert biological effects through various pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of ethynyl groups.
Ethyl 3,5-dinitrobenzoate: Contains nitro groups instead of ethynyl groups.
Ethyl 3,5-diaminobenzoate: Features amino groups in place of ethynyl groups.
Uniqueness: Ethyl 3,5-diethynylbenzoate is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C13H10O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 3,5-diethynylbenzoate |
InChI |
InChI=1S/C13H10O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h1-2,7-9H,6H2,3H3 |
Clé InChI |
MGCSFIPLZFFWII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


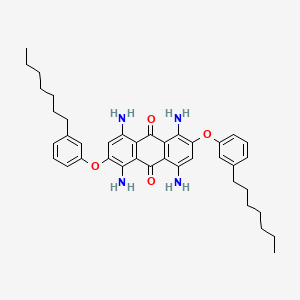

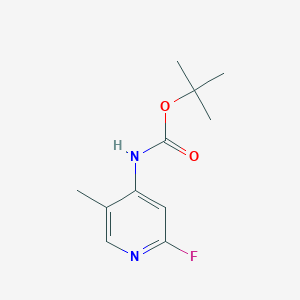
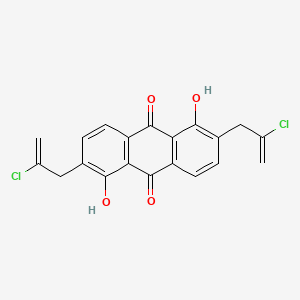
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)

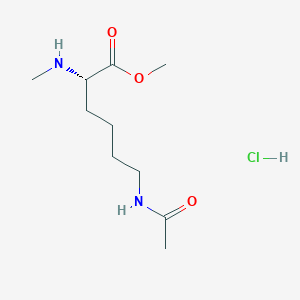
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
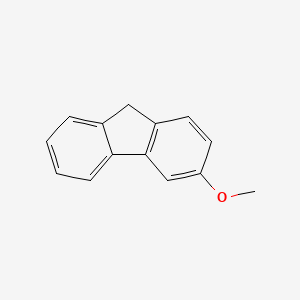
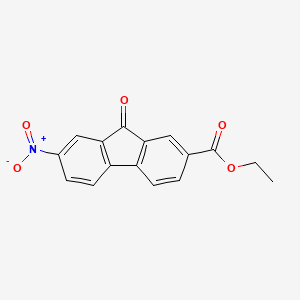
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)


